REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]#[N:5].N[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[SH:13]>CCO>[S:13]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:5]=[C:4]1[CH2:3][CH2:2][NH2:1]
|
Name
|
|
Quantity
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50 mg
|
Type
|
reactant
|
Smiles
|
NCCC#N
|
Name
|
|
Quantity
|
596 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for six hrs
|
Duration
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6 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |